molecular formula C18H16N2O3 B14938577 (2R)-[(1H-indol-1-ylacetyl)amino](phenyl)ethanoic acid

(2R)-[(1H-indol-1-ylacetyl)amino](phenyl)ethanoic acid

Cat. No.: B14938577
M. Wt: 308.3 g/mol
InChI Key: RIEOHOODIGXXGB-QGZVFWFLSA-N
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Description

(2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID is a complex organic compound that features an indole ring system, which is a significant structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Acetylation: The indole ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Amidation: The acetylated indole is reacted with an amine to form the amide bond.

    Addition of the Phenyl Group: The final step involves the addition of the phenyl group to the ethanoic acid backbone, which can be achieved through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.

Scientific Research Applications

(2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to biologically active indole derivatives.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of (2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind to these targets through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

(2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID is unique due to its specific combination of an indole ring with an acetylated amine and a phenyl group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(2R)-2-[(2-indol-1-ylacetyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C18H16N2O3/c21-16(12-20-11-10-13-6-4-5-9-15(13)20)19-17(18(22)23)14-7-2-1-3-8-14/h1-11,17H,12H2,(H,19,21)(H,22,23)/t17-/m1/s1

InChI Key

RIEOHOODIGXXGB-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CN2C=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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